molecular formula C18H17F3N2O2 B2921301 N-(cyclopropylmethyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide CAS No. 339025-15-9

N-(cyclopropylmethyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide

Cat. No. B2921301
M. Wt: 350.341
InChI Key: BDRISPFJLMJLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide is a useful research compound. Its molecular formula is C18H17F3N2O2 and its molecular weight is 350.341. The purity is usually 95%.
BenchChem offers high-quality N-(cyclopropylmethyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(cyclopropylmethyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding and Structural Analysis : Research into anticonvulsant enaminones, which share a structural similarity with the compound , reveals insights into hydrogen bonding and molecular structure. These studies contribute to understanding the compound's potential interaction mechanisms and structural stability, which are critical for its application in medicinal chemistry (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Biological Evaluation : The compound's framework serves as a foundation for synthesizing new chemical entities with potential antibacterial and anticancer properties. For instance, derivatives have been explored for their efficacy against various bacterial strains and cancer cell lines, underscoring the compound's utility in drug discovery and development (Bondock & Gieman, 2015).

Chemical Synthesis and Reactivity : The compound's chemical structure is pivotal in the synthesis of diverse molecules, including pyrimidinones, azetidinones, and pyridones, via cycloaddition reactions. These synthetic pathways are essential for creating novel compounds with potential pharmacological activities, demonstrating the compound's versatility in organic synthesis (Singh, Mahajan, Prajapati, & Sandhu, 1991).

Quantitative Structure-Activity Relationships (QSAR) : The compound also plays a role in studies focused on understanding the relationships between chemical structure and biological activity. By analyzing derivatives of the compound, researchers can derive QSAR models that predict the antibacterial potency, contributing to the design of more effective antibacterial agents (Domagala et al., 1988).

Supramolecular Chemistry : The compound's structural elements are utilized in exploring new supramolecular packing motifs. Such research advances our understanding of molecular self-assembly and its implications for designing materials with specific properties (Lightfoot, Mair, Pritchard, & Warren, 1999).

properties

IUPAC Name

N-(cyclopropylmethyl)-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2/c19-18(20,21)15-7-8-16(24)23(11-15)10-13-3-5-14(6-4-13)17(25)22-9-12-1-2-12/h3-8,11-12H,1-2,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRISPFJLMJLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide

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